![molecular formula C17H16N2O2S B5206761 N-1,3-benzothiazol-2-yl-4-phenoxybutanamide](/img/structure/B5206761.png)
N-1,3-benzothiazol-2-yl-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzothiazol-2-yl-4-phenoxybutanamide, commonly known as BZ-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BZ-423 has been found to exhibit potent anti-inflammatory, anti-tumor, and immunomodulatory activities, making it a promising candidate for the development of novel therapeutics.
Wirkmechanismus
BZ-423 exerts its biological effects by binding to the mitochondrial protein VDAC1 (voltage-dependent anion channel 1), which is involved in the regulation of mitochondrial function and cell death. BZ-423 induces conformational changes in VDAC1, leading to the release of cytochrome c and activation of caspases, resulting in apoptosis.
Biochemical and Physiological Effects:
BZ-423 has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of pro-inflammatory cytokine and chemokine production, and modulation of immune responses. BZ-423 has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BZ-423 is its potent activity against various disease conditions, making it a promising candidate for the development of novel therapeutics. However, one limitation of BZ-423 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the study of BZ-423, including the development of novel therapeutic agents based on BZ-423, the evaluation of its potential toxicity in preclinical studies, and the identification of new targets for BZ-423. BZ-423 has also been shown to have potential applications in the treatment of neurodegenerative diseases, and further studies are needed to explore its therapeutic potential in these conditions.
In conclusion, BZ-423 is a promising small molecule drug that has been extensively studied for its potential therapeutic applications. Its potent anti-inflammatory, anti-tumor, and immunomodulatory activities make it a promising candidate for the development of novel therapeutics. Further studies are needed to explore its full therapeutic potential and evaluate its potential toxicity in preclinical studies.
Synthesemethoden
BZ-423 can be synthesized using a multi-step process involving the reaction of 2-aminobenzenethiol with 4-chlorobutyryl chloride, followed by the reaction with phenoxyacetic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
BZ-423 has been studied extensively for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. BZ-423 has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-16(11-6-12-21-13-7-2-1-3-8-13)19-17-18-14-9-4-5-10-15(14)22-17/h1-5,7-10H,6,11-12H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDFNSYGCIDAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-4-phenoxybutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.